N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the targeted organisms . The specific interaction between Oprea1_746720 and its target is a subject of ongoing research.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of the targeted organisms, leading to their inhibition . The exact pathways and their downstream effects are subjects of ongoing research.
Pharmacokinetics
A study has shown that benzothiazole derivatives have a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of Oprea1_746720 is a subject of ongoing research.
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory effects against the growth of certain organisms . The specific effects of Oprea1_746720 at the molecular and cellular levels are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . Specifically, it has been observed to bind to the active sites of enzymes such as Staphylococcus aureus NCIM 5021, leading to the inhibition of bacterial growth . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent the enzyme from performing its normal catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, it can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to reduced cellular proliferation and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting their activity . For example, it can bind to the active site of bacterial enzymes, blocking substrate access and preventing enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes . These interactions often involve a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions, which stabilize the compound-protein complex.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies in vitro have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound’s effects can persist over extended periods, leading to significant changes in tissue morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level lead to adverse outcomes, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can then be further processed through conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired benzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and halogen-substituted benzothiazoles .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE apart is its unique combination of a benzothiazole moiety with a hydroxyphenyl and chlorobenzamide group. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQAAAXCKUXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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